

Toxicological Profile of Coumaphos in Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Coumaphos**

Cat. No.: **B1669454**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumaphos is a non-systemic organophosphate insecticide and acaricide used to control a variety of ectoparasites on livestock.^[1] As with other organophosphates, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in both target and non-target organisms.^[1] This guide provides a comprehensive overview of the toxicological profile of **Coumaphos** in non-target organisms, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute toxicity of **Coumaphos** to a range of non-target organisms. The data is presented as LD50 (median lethal dose) for terrestrial animals and LC50 (median lethal concentration) for aquatic organisms.

Table 1: Acute Oral and Dermal Toxicity of **Coumaphos** in Mammals

Species	Route	LD50 (mg/kg)	Reference(s)
Rat (female)	Oral	16 - 41	[1]
Rat (male)	Oral	41	[1]
Mouse	Oral	28 - 55	[1]
Guinea Pig	Oral	58	[1]
Rabbit	Oral	80	[1]
Rat	Dermal	860	[1]
Rabbit	Dermal	500 - 2400	[1]

Table 2: Acute Toxicity of **Coumaphos** in Avian Species

Species	Route	LD50 (mg/kg)	Reference(s)
Wild Birds	Oral	3	[1]
Mallard Duck	Oral	29.4	[1]
Pheasant	Oral	7.94	[1]
Chicken	Oral	14	[1]

Table 3: Acute Toxicity of **Coumaphos** in Aquatic Organisms

Species	Exposure Duration	LC50 (mg/L)	Reference(s)
Rainbow Trout	96-hour	5.9	[1]
Bluegill Sunfish	96-hour	5	[1]
Channel Catfish	96-hour	0.8	[1]
Largemouth Bass	96-hour	1.1	[1]
Walleye	96-hour	0.8	[1]
Freshwater Invertebrates (Amphipods)	96-hour	0.00015	[1]

Table 4: Acute Toxicity of **Coumaphos** to Honey Bees (*Apis mellifera*)

Route	LD50 (μ g/bee)	Reference(s)
Contact	Not specified in provided results	
Oral	Not specified in provided results	

Experimental Protocols

The toxicological data presented above are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of data.

Acute Oral Toxicity Testing (Mammals) - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

- Principle: A stepwise procedure is used where a small number of animals are dosed at defined levels. The outcome of each step determines the dose for the next step. The objective is to identify a dose that causes mortality or evident toxicity.
- Test Animals: Typically, rats are used. Animals are young, healthy, and of a specific weight range. They are acclimated to laboratory conditions before the test.
- Procedure:
 - Animals are fasted overnight before dosing.
 - The test substance is administered orally by gavage in a single dose. A vehicle (e.g., water, corn oil) may be used to dissolve or suspend the substance.
 - A group of three animals is used for each step.
 - Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.
 - Body weights are recorded weekly.
 - At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed.
- Endpoint: The LD50 is estimated based on the dose levels at which mortality occurs.

Aquatic Toxicity Testing (Fish) - OECD 203 (Fish, Acute Toxicity Test)

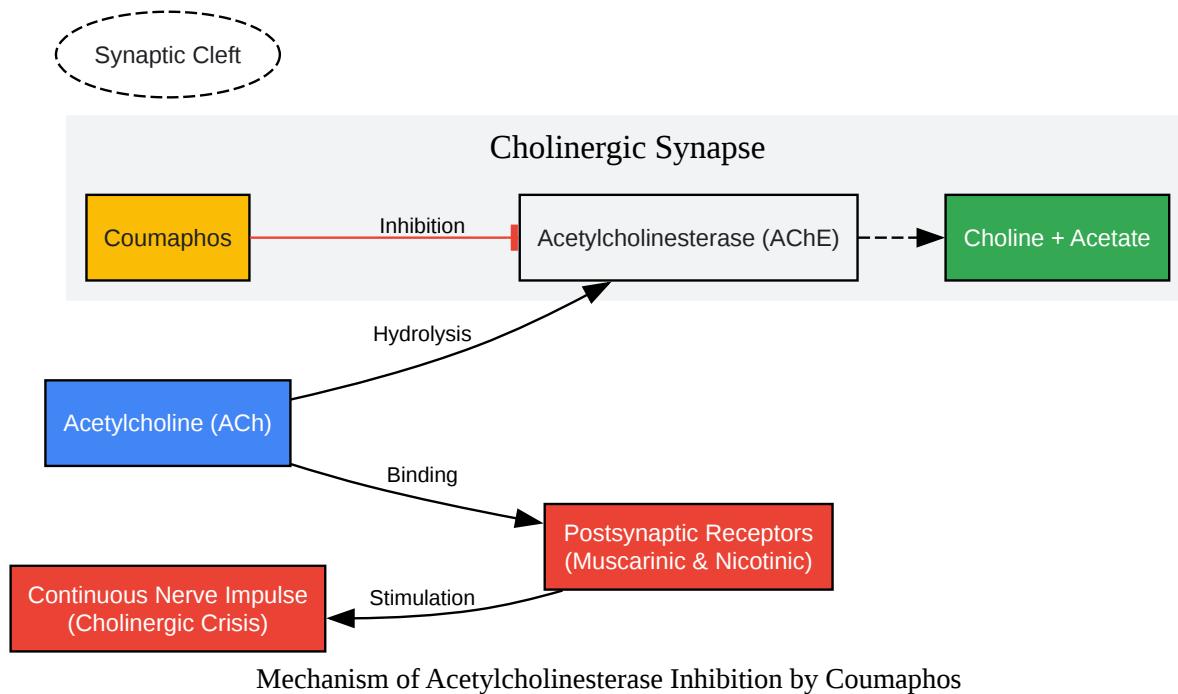
This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.

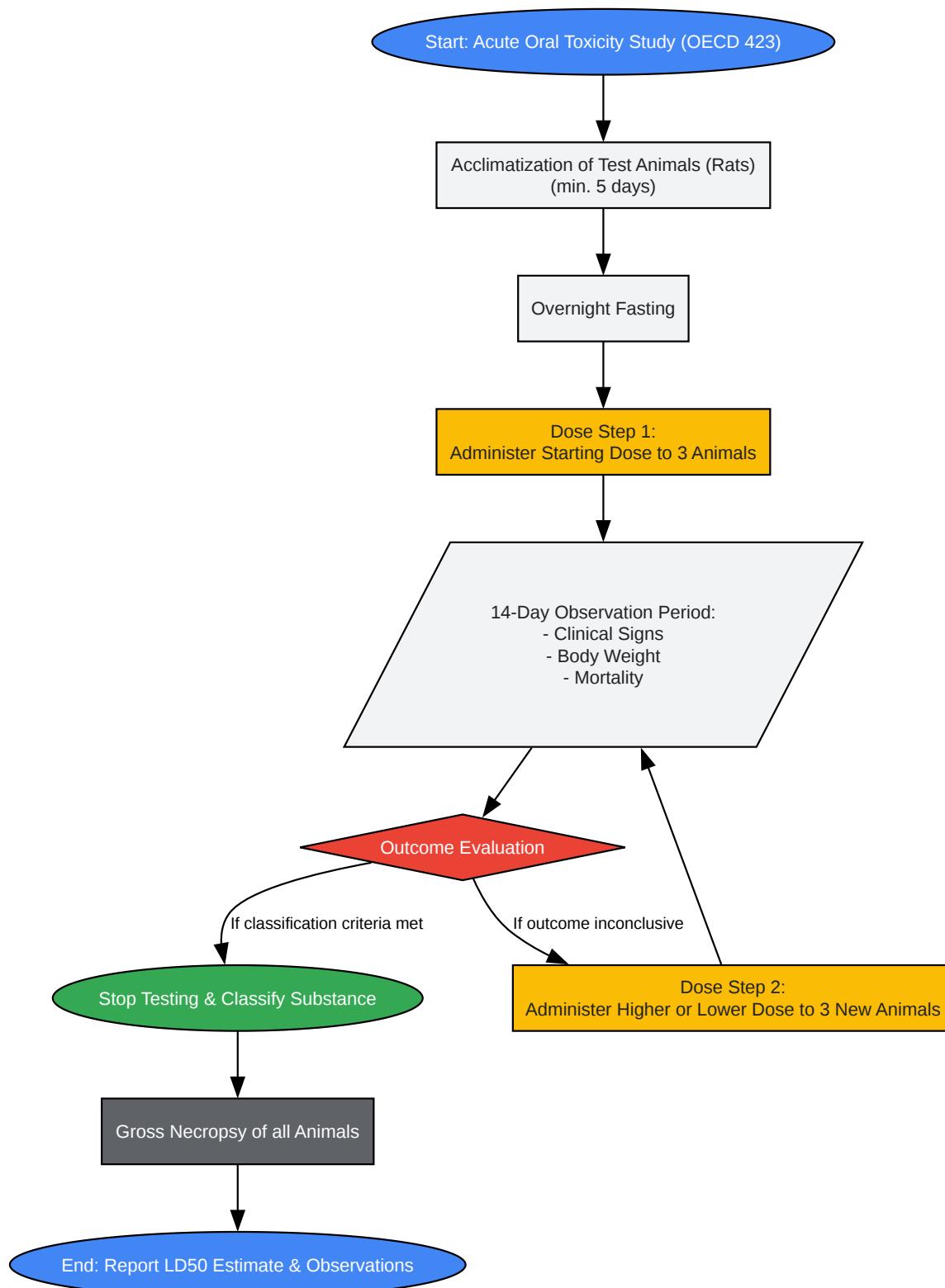
- Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.
- Test Organism: Commonly used species include Rainbow Trout (*Oncorhynchus mykiss*) and Zebra fish (*Danio rerio*).

- Procedure:
 - A range of concentrations of the test substance is prepared in water. A control group (no test substance) is also included.
 - Fish are randomly allocated to the different test concentrations.
 - The fish are exposed for 96 hours.
 - Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.
 - Water quality parameters (e.g., pH, dissolved oxygen, temperature) are monitored throughout the test.
- Endpoint: The LC50 value and its 95% confidence limits are calculated at the end of the 96-hour exposure.

Aquatic Invertebrate Acute Immobilisation Test - OECD 202 (Daphnia sp. Acute Immobilisation Test)

This test assesses the acute toxicity of substances to aquatic invertebrates, typically *Daphnia magna*.


- Principle: Young daphnids are exposed to the test substance for 48 hours, and their immobilization is observed.
- Test Organism: *Daphnia magna* neonates (less than 24 hours old).
- Procedure:
 - A series of test concentrations are prepared in a suitable medium.
 - Daphnids are exposed to these concentrations in a static system.
 - The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation.


- Endpoint: The EC50 (median effective concentration) for immobilization is calculated at 48 hours.

Signaling Pathways and Mechanism of Toxicity

Primary Mechanism: Acetylcholinesterase Inhibition

The primary mechanism of **Coumaphos** toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).

Workflow for OECD 423 Acute Oral Toxicity Test

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EXTOXNET PIP - COUMAPHOS [extoxnet.orst.edu]
- To cite this document: BenchChem. [Toxicological Profile of Coumaphos in Non-Target Organisms: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1669454#toxicological-profile-of-coumaphos-in-non-target-organisms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com